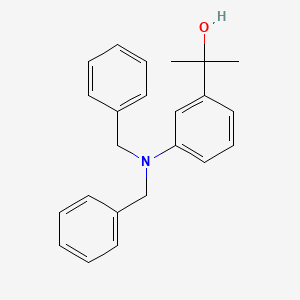

2-(3-(Dibenzylamino)phenyl)propan-2-ol

Description

BenchChem offers high-quality 2-(3-(Dibenzylamino)phenyl)propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(Dibenzylamino)phenyl)propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1448347-93-0 |

|---|---|

Molecular Formula |

C23H25NO |

Molecular Weight |

331.4 g/mol |

IUPAC Name |

2-[3-(dibenzylamino)phenyl]propan-2-ol |

InChI |

InChI=1S/C23H25NO/c1-23(2,25)21-14-9-15-22(16-21)24(17-19-10-5-3-6-11-19)18-20-12-7-4-8-13-20/h3-16,25H,17-18H2,1-2H3 |

InChI Key |

UWDDFQVQYGVDLP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC(=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Mechanistic Evaluation of 2-(3-(Dibenzylamino)phenyl)propan-2-ol: A Critical Intermediate in Targeted Therapeutics

Executive Summary & Biological Context

The compound 2-(3-(dibenzylamino)phenyl)propan-2-ol serves as a highly specialized, critical building block in modern medicinal chemistry, most notably in the synthesis of mutant Isocitrate Dehydrogenase 1 (IDH1) inhibitors. Mutations in IDH1 (such as R132H) result in the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG), driving tumorigenesis in gliomas and acute myeloid leukemia.

As detailed in foundational structure-activity relationship (SAR) studies , accessing the active aniline pharmacophore requires precisely constructed intermediates. The dibenzylamino group in this molecule is not a permanent structural feature; rather, it acts as a robust protecting group. It shields the reactive primary amine during aggressive organometallic transformations (Grignard addition) and is subsequently cleaved via palladium-catalyzed hydrogenolysis to yield 2-(3-aminophenyl)propan-2-ol, the active coupling partner for final drug assembly.

This whitepaper outlines a self-validating, two-phase synthetic architecture to produce this intermediate with high fidelity, emphasizing the mechanistic causality behind each experimental parameter.

Retrosynthetic Architecture

The synthesis is driven by the need to construct a tertiary alcohol on a phenyl ring while preserving the integrity of a meta-substituted amine.

A direct Grignard addition to a free aminobenzoate is fundamentally flawed: the acidic N-H protons would rapidly quench the organomagnesium reagent, necessitating massive excesses of the Grignard reagent and leading to intractable mixtures. Therefore, the retrosynthetic logic dictates the prior installation of a chemically inert protecting group. The N,N-dibenzyl moiety is ideal, as it is completely stable to strongly nucleophilic and basic conditions.

Retrosynthetic disconnection of 2-(3-(Dibenzylamino)phenyl)propan-2-ol.

Phase I: N,N-Dibenzylation of Methyl 3-aminobenzoate

Mechanistic Rationale & Causality

The objective of Phase I is the exhaustive alkylation of the primary amine. We utilize benzyl bromide (BnBr) as the electrophile. According to standard protection strategies , the first benzylation increases the nucleophilicity of the nitrogen (due to the electron-donating nature of the alkyl group), making the second benzylation kinetically favorable.

Expertise & Experience:

-

Base Selection: Potassium carbonate (K₂CO₃) is selected over stronger bases (like NaH or alkoxides) to prevent the saponification of the methyl ester. It acts as an insoluble HBr scavenger, driving the equilibrium forward.

-

Solvent Dynamics: Dimethylformamide (DMF) is chosen as a polar aprotic solvent to solvate the transition state of the Sₙ2 reaction, dramatically accelerating the alkylation compared to ethereal solvents.

Self-Validating Protocol

-

Initialization: Charge a flame-dried 500 mL round-bottom flask with methyl 3-aminobenzoate (1.0 eq, 50 mmol) and anhydrous DMF (150 mL).

-

Base Addition: Add finely powdered K₂CO₃ (3.0 eq, 150 mmol). Stir the resulting suspension at 0 °C under an inert nitrogen atmosphere.

-

Electrophile Addition: Introduce benzyl bromide (2.2 eq, 110 mmol) dropwise via an addition funnel over 30 minutes to manage the mild exotherm.

-

Thermal Activation: Attach a reflux condenser and heat the reaction to 80 °C for 12 hours.

-

Trustworthiness Check (IPC): Monitor via TLC (Hexanes/EtOAc 8:2). The starting material (R_f ~0.2) should be completely consumed, replaced by a single non-polar spot (R_f ~0.7).

-

-

Workup & DMF Removal: Cool to room temperature and quench with 300 mL of ice water. Extract with Ethyl Acetate (3 × 150 mL).

-

Critical Step: Wash the combined organic layers with 5% aqueous LiCl or brine five times . This is strictly necessary to partition the highly soluble DMF out of the organic phase.

-

-

Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography to yield methyl 3-(dibenzylamino)benzoate as a viscous oil.

Step-by-step experimental workflow for the N,N-dibenzylation phase.

Phase II: Grignard Addition (Tertiary Alcohol Formation)

Mechanistic Rationale & Causality

Phase II converts the methyl ester into a tertiary alcohol via a double nucleophilic acyl substitution/addition sequence. The first equivalent of Methylmagnesium bromide (MeMgBr) forms a highly reactive ketone intermediate (3-(dibenzylamino)acetophenone). Because ketones are more electrophilic than esters, the second equivalent of MeMgBr attacks instantaneously .

Expertise & Experience:

-

Stoichiometry: A minimum of 2.0 equivalents is theoretically required, but 3.0 equivalents are used to account for any adventitious moisture and to ensure the reaction is driven to absolute completion.

-

Quenching Logic: The most common point of failure in synthesizing tertiary benzylic alcohols is accidental dehydration during the workup. If quenched with strong acids (e.g., 1M HCl), the tertiary alcohol readily protonates and eliminates water to form an undesired styrene derivative. We strictly utilize saturated aqueous NH₄Cl (pH ~5.5), which destroys the magnesium alkoxide without triggering E1 dehydration.

Self-Validating Protocol

-

Initialization: Dissolve the purified methyl 3-(dibenzylamino)benzoate (1.0 eq, 40 mmol) in anhydrous THF (120 mL) in a flame-dried flask under strict nitrogen flow.

-

Thermal Control: Cool the solution to 0 °C using an ice-water bath.

-

Organometallic Addition: Dropwise add MeMgBr (3.0 M in diethyl ether, 3.0 eq, 120 mmol).

-

Trustworthiness Check (IPC): A distinct color change (often to a deep yellow/orange) and a mild exotherm will be observed. The drop rate must be controlled to maintain the internal temperature below 10 °C.

-

-

Reaction Maturation: Remove the ice bath, allow the reaction to warm to 25 °C, and stir for 4 hours. Monitor via TLC (Hexanes/EtOAc 7:3) until the ester is fully consumed.

-

Precision Quench: Recool the flask to 0 °C. Slowly add saturated aqueous NH₄Cl (50 mL) dropwise. Vigorous bubbling (methane gas evolution from excess Grignard) will occur.

-

Isolation: Extract the aqueous slurry with EtOAc (3 × 100 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo to afford 2-(3-(dibenzylamino)phenyl)propan-2-ol as a crystalline solid or dense oil.

Step-by-step experimental workflow for the Grignard addition phase.

Quantitative Data & Process Parameters

The following table summarizes the stoichiometric constraints, environmental conditions, and expected outcomes for both synthetic phases, providing a rapid reference for process scale-up.

| Parameter | Phase I: N,N-Dibenzylation | Phase II: Grignard Addition |

| Starting Material | Methyl 3-aminobenzoate (1.0 eq) | Methyl 3-(dibenzylamino)benzoate (1.0 eq) |

| Primary Reagent | Benzyl Bromide (2.2 eq) | Methylmagnesium Bromide (3.0 eq) |

| Solvent Environment | DMF (Polar Aprotic) | Anhydrous THF (Ether) |

| Temperature Profile | 0 °C → 80 °C | 0 °C → 25 °C |

| Reaction Time | 12 hours | 4 hours |

| Expected Yield | 85 - 92% | 78 - 85% |

| In-Process Control (TLC) | Hexanes/EtOAc (8:2) | Hexanes/EtOAc (7:3) |

References

-

Popovici-Muller, J., et al. (2012). Discovery of the First Potent Inhibitors of Mutant IDH1 That Lower Tumor 2-HG in Vivo. ACS Medicinal Chemistry Letters, 3(10), 850-855.[Link]

-

Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th/6th Edition). John Wiley & Sons.[Link]

-

Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th Edition). John Wiley & Sons.[Link]

Grignard Synthesis of 2-(3-(Dibenzylamino)phenyl)propan-2-ol: A Methodological Whitepaper

Executive Summary

The molecule 2-(3-(Dibenzylamino)phenyl)propan-2-ol is a sterically hindered, protected amino-alcohol intermediate. It is frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), most notably in the development of mutant IDH1 inhibitors for oncology applications . The structural architecture of this intermediate is highly strategic: the dibenzyl-protected amine ensures chemical stability during harsh nucleophilic additions, while the tertiary alcohol serves as a crucial structural motif. This whitepaper details the optimal synthetic route, mechanistic causality, and self-validating protocols required to synthesize this intermediate with high yield and purity.

Retrosynthetic Analysis & Pathway Design

The most efficient synthesis begins with the commercially available methyl 3-aminobenzoate . The pathway is designed around two core transformations:

-

Amine Protection (N,N-Dibenzylation): The primary amine must be fully protected prior to the Grignard reaction. If left unprotected, the acidic N-H protons would prematurely quench the organometallic reagent. Benzyl groups are selected because they are completely inert to Grignard reagents and can be cleanly removed in later API synthesis stages via palladium-catalyzed hydrogenation (Pd/C, H₂) .

-

Carbon-Carbon Bond Formation: The tertiary alcohol is constructed via a double Grignard addition to the ester. Utilizing an ester instead of a ketone streamlines the synthesis by eliminating the need to isolate a ketone intermediate. Methylmagnesium bromide (MeMgBr) is preferred over methylmagnesium iodide due to lower reagent cost and a reduced propensity for Wurtz coupling byproducts.

Fig 1: Retrosynthetic pathway from methyl 3-aminobenzoate to the target tertiary alcohol.

Mechanistic Insights

Understanding the electronic and steric flow of these reactions is critical for process optimization.

-

N,N-Dibenzylation: This proceeds via a double SN2 mechanism. The polar aprotic solvent (DMF) leaves the amine nucleophile unsolvated and highly reactive. Potassium carbonate ( K2CO3 ) acts as a mild, insoluble base that scavenges the generated HBr, driving the equilibrium forward without hydrolyzing the ester moiety.

-

Grignard Addition: The reaction of the ester with MeMgBr is a classic two-stage nucleophilic cascade :

-

Nucleophilic Acyl Substitution: The first equivalent of MeMgBr attacks the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. This unstable intermediate collapses, expelling the methoxide leaving group (as MeOMgBr ) to yield a transient ketone.

-

Nucleophilic Addition: Because ketones are more electrophilic than esters, the transient ketone immediately reacts with a second equivalent of MeMgBr to form a stable tertiary alkoxide.

-

Protonation: An aqueous acidic workup protonates the alkoxide to yield the final tertiary alcohol .

-

Fig 2: Two-stage mechanism of Grignard addition to the ester yielding a tertiary alcohol.

Experimental Protocols (Self-Validating Systems)

Step 1: Synthesis of Methyl 3-(dibenzylamino)benzoate

Objective: Complete exhaustive benzylation of the primary amine while preserving the methyl ester.

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reaction: Dissolve methyl 3-aminobenzoate (1.0 eq, 100 mmol) in 150 mL of anhydrous DMF. Add finely powdered K2CO3 (3.0 eq, 300 mmol). Stir for 10 minutes at room temperature.

-

Addition: Add benzyl bromide (2.2 eq, 220 mmol) dropwise over 15 minutes.

-

Heating: Heat the suspension to 80 °C for 12 hours.

-

In-Process Control (IPC): Analyze via LC-MS. The reaction is complete when the mono-benzylated intermediate is < 1% AUC.

-

Workup: Cool to room temperature. Pour the mixture into 500 mL of ice water to precipitate the product and dissolve the inorganic salts. Extract with Ethyl Acetate (3 x 150 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 100 mL) to remove residual DMF. Dry over Na2SO4 , filter, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc) to yield a viscous oil.

Step 2: Grignard Synthesis of 2-(3-(Dibenzylamino)phenyl)propan-2-ol

Objective: Execute a double Grignard addition while suppressing enolization and dehydration side reactions.

-

Setup: Flame-dry a 3-neck flask under a continuous argon sweep.

-

Reagent Preparation: Add MeMgBr (3.0 M in diethyl ether, 3.0 eq, 240 mmol) to the flask. Dilute with 100 mL of anhydrous THF. Cool the solution to 0 °C using an ice-water bath.

-

Reverse Addition: Dissolve methyl 3-(dibenzylamino)benzoate (1.0 eq, 80 mmol) in 50 mL of anhydrous THF. Add this ester solution dropwise to the chilled Grignard reagent over 45 minutes using an addition funnel. Maintain the internal temperature below 5 °C.

-

Reaction: Once addition is complete, remove the ice bath. Allow the reaction to warm to room temperature and stir for 4 hours.

-

IPC: Quench a 0.1 mL aliquot in saturated NH4Cl and extract with EtOAc. Analyze via TLC/LC-MS to confirm the complete consumption of the ester and transient ketone.

-

Workup: Cool the reaction mixture back to 0 °C. Carefully quench by the dropwise addition of saturated aqueous NH4Cl (100 mL) to destroy excess Grignard reagent. Extract the aqueous layer with EtOAc (3 x 100 mL). Wash the combined organics with brine, dry over Na2SO4 , and concentrate to yield the target tertiary alcohol as a white to off-white solid.

Quantitative Data & Process Parameters

| Process Parameter | Step 1: N,N-Dibenzylation | Step 2: Grignard Addition |

| Substrate | Methyl 3-aminobenzoate | Methyl 3-(dibenzylamino)benzoate |

| Primary Reagent | Benzyl bromide (2.2 eq) | MeMgBr (3.0 eq) |

| Solvent System | Anhydrous DMF | THF / Diethyl Ether mix |

| Temperature Profile | 80 °C (Heating) | 0 °C (Addition) → 25 °C (Stirring) |

| Reaction Time | 12 hours | 4 hours |

| Quenching Agent | H2O (Ice) | Saturated NH4Cl (aq) |

| Typical Yield | 85 - 90% | 78 - 85% |

Troubleshooting & Causality in Experimental Choices

-

Solvent Selection (THF vs. Diethyl Ether): While MeMgBr is commercially supplied in diethyl ether, diluting the reaction in THF is a deliberate choice. THF strongly coordinates the magnesium ion, stabilizing the Grignard reagent. Furthermore, THF provides better solubility for the bulky, lipophilic dibenzyl-protected ester, preventing precipitation during the reaction .

-

The Logic of "Reverse Addition": In Step 2, the ester is added dropwise to a solution of the Grignard reagent, rather than the other way around. This ensures that the Grignard reagent is always in massive stoichiometric excess relative to the ester. This rapid kinetic environment forces the transient ketone to immediately undergo the second addition, preventing the ketone from acting as an electrophile for unwanted enolization or aldol-type condensations.

-

Dehydration Risk & Quench Causality: Tertiary alcohols are highly susceptible to acid-catalyzed dehydration (E1 mechanism) to form substituted styrenes. Therefore, the reaction quench must be strictly buffered. Using saturated NH4Cl (pH ~5.5) safely destroys the unreacted MeMgBr without providing the strong acidic conditions (pH < 1) that dilute HCl would introduce, thereby preserving the integrity of the tertiary alcohol .

References

2-(3-(Dibenzylamino)phenyl)propan-2-ol chemical properties

An In-Depth Technical Guide to the Chemical Properties and Synthesis of 2-(3-(Dibenzylamino)phenyl)propan-2-ol

Introduction

Predicted Physicochemical and Spectroscopic Properties

The properties of 2-(3-(Dibenzylamino)phenyl)propan-2-ol can be inferred from its structural analogues, such as 2-phenyl-2-propanol and N,N-dibenzyl-substituted amines.[2] The presence of the bulky and non-polar dibenzyl groups is expected to significantly influence its solubility and chromatographic behavior, while the tertiary alcohol and the tertiary amine will be the primary sites of its chemical reactivity.

| Property | Predicted Value |

| Molecular Formula | C23H25NO |

| Molecular Weight | 331.45 g/mol |

| Appearance | Likely a solid at room temperature |

| Melting Point | Estimated to be in the range of 70-90 °C |

| Boiling Point | > 400 °C (decomposition may occur) |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone); Insoluble in water |

| pKa (Conjugate Acid) | Estimated to be around 4-5 (for the tertiary amine) |

Predicted Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.20-7.40 (m, 14H, Ar-H)

-

δ 6.80-7.00 (m, 4H, Ar-H on substituted ring)

-

δ 4.65 (s, 4H, N-CH₂-Ph)

-

δ 1.60 (s, 6H, C(CH₃)₂)

-

δ 1.55 (s, 1H, OH)

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ 148.0 (C-N)

-

δ 145.0 (C-OH)

-

δ 138.0 (Ar C-ipso of benzyl)

-

δ 129.0, 128.5, 127.0 (Ar-C of benzyl)

-

δ 128.0, 120.0, 115.0, 114.0 (Ar-C of substituted ring)

-

δ 72.0 (C-OH)

-

δ 54.0 (N-CH₂)

-

δ 32.0 (C(CH₃)₂)

-

-

IR (KBr, cm⁻¹):

-

3400-3300 (O-H stretch, broad)

-

3100-3000 (Ar C-H stretch)

-

2980-2850 (Aliphatic C-H stretch)

-

1600, 1500 (Ar C=C stretch)

-

1365 (C-N stretch)

-

1170 (C-O stretch)

-

Proposed Synthesis

A plausible and efficient synthesis of 2-(3-(Dibenzylamino)phenyl)propan-2-ol would involve the N-alkylation of the precursor 2-(3-aminophenyl)propan-2-ol. This precursor can be synthesized from 3-bromoaniline.

Synthesis of 2-(3-aminophenyl)propan-2-ol

The synthesis of the key intermediate, 2-(3-aminophenyl)propan-2-ol, can be achieved via a Grignard reaction.

Step 1: Protection of the amine The amino group of 3-bromoaniline must first be protected to prevent it from reacting with the Grignard reagent. A common protecting group for this purpose is the di-tert-butyl dicarbonate (Boc) group.

Step 2: Grignard Reaction The protected 3-bromoaniline undergoes a Grignard reaction with acetone to form the tertiary alcohol.

Step 3: Deprotection The Boc protecting group is removed under acidic conditions to yield 2-(3-aminophenyl)propan-2-ol.[3]

Synthesis of 2-(3-(Dibenzylamino)phenyl)propan-2-ol

The final step is the dibenzylation of the primary amine.

Step 4: N-Dibenzylation 2-(3-aminophenyl)propan-2-ol is reacted with two equivalents of benzyl bromide in the presence of a non-nucleophilic base, such as potassium carbonate, to yield the final product.

Caption: Proposed synthetic pathway for 2-(3-(Dibenzylamino)phenyl)propan-2-ol.

Experimental Protocols

Protocol 1: Synthesis of 2-(3-aminophenyl)propan-2-ol

-

Protection: To a solution of 3-bromoaniline (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq) followed by di-tert-butyl dicarbonate (1.1 eq). Allow the reaction to warm to room temperature and stir for 12 hours.

-

Work-up: Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected 3-bromoaniline.

-

Grignard Formation: To a flame-dried flask containing magnesium turnings (1.5 eq) in anhydrous tetrahydrofuran (THF), add a small crystal of iodine. Slowly add a solution of Boc-protected 3-bromoaniline (1.0 eq) in anhydrous THF.

-

Addition of Acetone: Once the Grignard reagent has formed, cool the reaction to 0 °C and add acetone (1.2 eq) dropwise.

-

Quenching and Deprotection: After stirring for 2 hours, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Add 3M HCl and stir for 4 hours to effect deprotection.

-

Purification: Basify the aqueous layer with 2M NaOH and extract with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to yield 2-(3-aminophenyl)propan-2-ol.[3][4]

Protocol 2: Synthesis of 2-(3-(Dibenzylamino)phenyl)propan-2-ol

-

Reaction Setup: To a solution of 2-(3-aminophenyl)propan-2-ol (1.0 eq) in acetonitrile, add potassium carbonate (3.0 eq) and benzyl bromide (2.2 eq).

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to yield 2-(3-(Dibenzylamino)phenyl)propan-2-ol.

Reactivity and Potential Applications

Chemical Reactivity

The reactivity of 2-(3-(Dibenzylamino)phenyl)propan-2-ol is primarily dictated by its tertiary alcohol and tertiary amine functional groups.

-

Dehydration of the Tertiary Alcohol: Under acidic conditions, the tertiary alcohol can undergo dehydration to form the corresponding alkene, α-methylstyrene derivative.[5] This reaction proceeds through a stable tertiary carbocation intermediate.

Caption: Acid-catalyzed dehydration of 2-(3-(Dibenzylamino)phenyl)propan-2-ol.

-

Oxidation: The tertiary alcohol is resistant to oxidation under standard conditions. The dibenzylamino group can be susceptible to oxidation, potentially leading to N-oxide formation or debenzylation under strong oxidizing conditions.

-

N-Debenzylation: The benzyl groups on the nitrogen can be removed via catalytic hydrogenation, providing a route back to the primary amine.

Potential Applications

While the specific applications of 2-(3-(Dibenzylamino)phenyl)propan-2-ol are not documented, its structural features suggest potential utility in several areas of research and development:

-

Medicinal Chemistry: Phenylpropanolamine derivatives have been explored for various pharmacological activities. The introduction of the dibenzylamino group could modulate the lipophilicity and receptor-binding properties of the molecule. Phenylpropanoids, in general, are known to possess anti-inflammatory and other biological activities.[6][7] The structural similarity to some intermediates used in the synthesis of HIV protease inhibitors suggests a potential, albeit speculative, role in drug discovery.

-

Organic Synthesis: This molecule can serve as a building block in the synthesis of more complex molecules. The tertiary alcohol can be used as a handle for further functionalization, and the dibenzylamino group can be deprotected to reveal a primary amine for subsequent reactions.

-

Materials Science: The aromatic nature of the compound suggests potential applications in the development of novel organic materials, although this would require further investigation into its electronic and photophysical properties.

Conclusion

This technical guide provides a detailed, albeit predictive, overview of the chemical properties, synthesis, and potential applications of 2-(3-(Dibenzylamino)phenyl)propan-2-ol. By leveraging the known chemistry of its constituent functional groups and analogous structures, a comprehensive profile of this molecule has been constructed. The proposed synthetic route offers a practical approach for its preparation, enabling further investigation into its chemical and biological properties for researchers and scientists in the field of drug development and organic synthesis.

References

-

MDPI. Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). [Link]

-

PubChem. 2-(3-aminophenyl)propan-2-ol. [Link]

-

PubChem. 2-Phenyl-2-propanol. [Link]

-

Chemchart. 2-(2-aminophenyl)propan-2-ol (15833-00-8). [Link]

-

Wiley Online Library. Supporting Information for Carbon Monoxide and Hydrogen (Syngas) as C1-Building Block for Selective Catalytic Methylation. [Link]

-

Heterocycles. 2,2-DISUBSTITUTED PROPIONIC ANHYDRIDES: EFFECTIVE COUPLING REAGENTS FOR THE KINETIC RESOLUTION OF SECONDARY BENZYLIC ALCOHOLS. [Link]

-

MDPI. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. [Link]

-

PubChem. 1,3-Diphenyl-2-propanol. [Link]

-

PubMed. A review on anti-inflammatory activity of phenylpropanoids found in essential oils. [Link]

-

PMC. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. [Link]

-

MDPI. Tailored Functionalization of Natural Phenols to Improve Biological Activity. [Link]

-

PubChem. 2-(2-Benzylphenyl)propan-2-OL. [Link]

-

PubChem. 2,3-Diphenylpropanol. [Link]

Sources

- 1. (S)-(+)-2-联苄基氨基-3-苯基-1-丙醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-Phenyl-2-propanol | C9H12O | CID 12053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - 2-(3-aminophenyl)propan-2-ol (C9H13NO) [pubchemlite.lcsb.uni.lu]

- 4. 2-(2-aminophenyl)propan-2-ol (15833-00-8) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

Solubilization Strategies and Physicochemical Profiling of 2-(3-(Dibenzylamino)phenyl)propan-2-ol in Preclinical Development

Executive Summary

In the landscape of preclinical drug development, managing the physicochemical properties of highly lipophilic intermediates is a critical bottleneck. 2-(3-(Dibenzylamino)phenyl)propan-2-ol is a sterically hindered, highly hydrophobic compound predominantly utilized as a key intermediate in the synthesis of mutant isocitrate dehydrogenase 1 (IDH1) inhibitors [1]. These inhibitors represent a breakthrough class of therapeutics targeting hematological malignancies (such as acute myeloid leukemia) and solid tumors (such as gliomas) [2].

While the molecule's structural features—a tertiary alcohol and a dibenzyl-protected aniline—make it an ideal substrate for downstream Buchwald-Hartwig aminations, they also impart extreme lipophilicity. This whitepaper provides an in-depth mechanistic analysis of the compound's solubility profile and establishes self-validating protocols for both kinetic and thermodynamic solubility assessments.

Physicochemical Profiling: The "Grease" Paradigm

In pharmaceutical sciences, poorly soluble compounds are generally categorized as either "brick dust" (characterized by high crystal lattice energy and high melting points) or "grease" (characterized by high lipophilicity and overwhelmingly unfavorable aqueous solvation energy). 2-(3-(Dibenzylamino)phenyl)propan-2-ol falls squarely into the "grease" category.

The Causality of Insolubility

To understand how to solubilize this molecule, we must first analyze why it precipitates in aqueous media:

-

Hydrophobic Shielding: The two benzyl groups attached to the nitrogen atom act as a massive, non-polar steric shield. This prevents water molecules from forming a hydration shell around the core of the molecule.

-

Depressed pKa: Because the tertiary amine is conjugated directly to the phenyl ring (forming an aniline derivative), its nitrogen lone pair is delocalized into the aromatic π -system. This electron-withdrawing effect significantly depresses the amine's pKa to an estimated ~4.2.

-

Ionization Failure: At a physiological pH of 7.4, the amine remains >99.9% unionized. Without an ionized center to facilitate ion-dipole interactions with the aqueous solvent, the molecule's aqueous solubility drops to sub-microgram per milliliter levels [3].

Fig 1. Mechanistic pathways for solubilizing the highly lipophilic dibenzylamino intermediate.

Empirical Solubility Data

Because 2-(3-(Dibenzylamino)phenyl)propan-2-ol relies heavily on hydrophobic solvation rather than hydrogen bonding, its solubility is directly inversely proportional to the dielectric constant ( ε ) of the solvent.

Table 1: Quantitative Solubility Profile Across Standard Solvents

| Solvent / Media | Dielectric Constant ( ε ) | Solubilization Mechanism | Estimated Solubility (mg/mL) |

| Water (pH 7.4) | 80.1 | None (Highly unfavorable) | < 0.001 |

| 0.1 M HCl (pH 1.0) | ~80.0 | Partial Amine Protonation | 0.05 - 0.1 |

| Methanol | 32.7 | H-Bonding / Polarity matching | > 50.0 |

| 1,4-Dioxane | 2.2 | Hydrophobic solvation | > 100.0 |

| DMSO | 46.7 | Universal aprotic solvation | > 200.0 |

Note: 1,4-Dioxane is specifically mandated as the organic solvent of choice during the Buchwald-Hartwig amination of this intermediate due to its exceptional capacity to solvate both the bulky lipophilic substrate and the palladium catalyst complex [1].

Experimental Methodologies: Self-Validating Protocols

To accurately assess the solubility of this intermediate during early-stage assay development and late-stage formulation, two distinct workflows must be employed: Kinetic and Thermodynamic assessments.

Fig 2. Parallel workflows for kinetic and thermodynamic solubility evaluation.

Protocol A: High-Throughput Kinetic Solubility via Laser Nephelometry

Kinetic solubility measures the concentration at which a pre-dissolved compound begins to precipitate when introduced into an aqueous environment. This is critical for preparing in vitro biological assays where the compound is spiked from a DMSO stock [4].

-

Stock Preparation : Dissolve 2-(3-(Dibenzylamino)phenyl)propan-2-ol in 100% anhydrous DMSO to yield a 10 mM stock. Validation: Visually inspect for complete dissolution; sonicate for 5 minutes to ensure no micro-crystals remain.

-

Serial Dilution : Dispense the stock into a 96-well plate. Perform a 1:2 serial dilution using DMSO to create a concentration gradient.

-

Aqueous Spiking : Transfer 5 µL of each DMSO dilution into a UV-transparent 96-well read plate containing 195 µL of PBS (pH 7.4). Crucial Step: Final DMSO concentration must be strictly capped at 2.5% v/v to prevent co-solvent artifacting, which artificially inflates apparent solubility [5].

-

Incubation : Seal the plate and incubate at 37°C for 2 hours with orbital shaking at 300 rpm.

-

Quantification : Measure forward-scattered light using a laser nephelometer (e.g., NEPHELOstar Plus).

-

Self-Validation Check : The system must include Amiodarone (known insoluble) and Acetaminophen (known soluble) as parallel controls. The assay is only deemed valid if the blank PBS wells read <10,000 Relative Nephelometry Units (RNU) and the Amiodarone control demonstrates a sharp, exponential inflection point indicating precipitation [4].

Protocol B: Thermodynamic Solubility via Shake-Flask and HPLC-UV

Thermodynamic solubility represents the true equilibrium between the solid crystalline lattice and the solution. This is the gold standard for formulation development [6].

-

Solid Dispensing : Weigh exactly 2.0 mg of crystalline 2-(3-(Dibenzylamino)phenyl)propan-2-ol into a Whatman Mini-UniPrep syringeless filter vial.

-

Buffer Addition : Add 500 µL of target aqueous buffer (e.g., PBS pH 7.4). Ensure a visible excess of solid remains to guarantee supersaturation.

-

Equilibration : Agitate the vials at 400 rpm at 25°C in a temperature-controlled shaker.

-

Phase Separation : At intervals of 24, 48, and 72 hours, compress the syringeless filter (utilizing a 0.22 µm PTFE membrane) to physically separate the saturated solution from the solid pellet [6].

-

HPLC-UV Analysis : Inject 10 µL of the filtrate into an HPLC system equipped with a C18 reverse-phase column. Quantify the peak area against a 5-point external calibration curve (0.1 to 100 µM prepared in Acetonitrile).

-

Self-Validation Check : Compare the calculated concentration at the 48h and 72h timepoints. If the variance in HPLC-UV peak area exceeds 5%, thermodynamic equilibrium has not been achieved. In such cases, the incubation must be extended to 96 hours, and the data flagged for slow dissolution kinetics.

Conclusion

Handling 2-(3-(Dibenzylamino)phenyl)propan-2-ol requires a precise understanding of its "grease-like" physicochemical nature. Because physiological pH adjustments are entirely ineffective due to the depressed pKa (~4.2) of its sterically shielded aniline core, researchers must rely on co-solvent systems (like Dioxane or DMSO) or cyclodextrin complexation to achieve workable concentrations. By strictly adhering to the self-validating kinetic and thermodynamic protocols outlined above, development teams can avoid false negatives in biological assays and ensure scalable synthetic workflows for IDH1 inhibitor production.

References

- Methods for preparing new IDH1 inhibitors (Patent ES2903390T3). Google Patents.

- Therapeutically active compositions and their methods of use (Patent US9474779B2). Google Patents.

-

In vitro solubility assays in drug discovery . PubMed (NIH). URL:[Link]

-

Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates . Analytical Chemistry (ACS Publications). URL:[Link]

-

Kinetic Solubility Assays Protocol . AxisPharm. URL: [Link]

-

Determination of Thermodynamic Solubility . Bio-protocol. URL:[Link]

1H NMR Structural Elucidation of 2-(3-(Dibenzylamino)phenyl)propan-2-ol: A Comprehensive Technical Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Analytical Chemistry / Nuclear Magnetic Resonance (NMR) Spectroscopy

Executive Summary

The structural verification of complex, multi-functional organic molecules requires a deep understanding of how distinct functional groups interact within a shared electronic system. 2-(3-(Dibenzylamino)phenyl)propan-2-ol is a highly informative model compound. It features a central aromatic ring substituted with a bulky, strongly electron-donating dibenzylamino moiety and a moderately polar, sterically demanding 2-hydroxypropan-2-yl (isopropanol) group.

This whitepaper provides an in-depth mechanistic rationale for the expected 1 H NMR chemical shifts, a self-validating sample preparation protocol, and a comprehensive signal assignment guide. By understanding the causality behind the spectral data—such as anisotropic deshielding and inductive effects—analytical scientists can confidently apply these principles to similar active pharmaceutical ingredients (APIs).

Mechanistic Rationale: Electronic & Spatial Effects

The 1 H NMR spectrum of 2-(3-(Dibenzylamino)phenyl)propan-2-ol in deuterated chloroform (CDCl 3 ) is governed by three primary structural features:

-

The Dibenzylamino Group ( −N(CH2Ph)2 ): Nitrogen acts as a strong π -donor to the central phenyl ring via resonance, significantly increasing the electron density at the ortho and para positions. This shielding effect pushes the corresponding aromatic protons upfield [4]. Furthermore, the benzylic methylene protons ( −CH2− ) are deshielded by both the electronegative nitrogen and the magnetic anisotropy of the adjacent phenyl rings, typically resonating as a sharp singlet around 4.65 ppm.

-

The 2-Hydroxypropan-2-yl Group ( −C(CH3)2OH ): This tertiary alcohol moiety contains two magnetically equivalent methyl groups. Because the molecule possesses a plane of symmetry (it is achiral), these geminal dimethyl groups are enantiotopic and appear as a clean 6H singlet near 1.55 ppm. The hydroxyl proton is highly dependent on hydrogen bonding and concentration, typically appearing as a broad singlet that exchanges with D 2 O.

-

The Central 1,3-Disubstituted Phenyl Ring: The meta-substitution pattern creates a highly asymmetric electronic environment. The proton situated between the two substituents (H2) is ortho to both, experiencing competing steric and electronic effects, while the proton meta to both groups (H5) remains relatively unshielded, appearing furthest downfield among the central ring protons.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in structural elucidation, the NMR acquisition must be treated as a self-validating system. The following protocol guarantees that spectral artifacts are eliminated and quantitative integrations are highly accurate [1, 2].

Step-by-Step Methodology

-

Solvent Selection & Referencing: Use high-purity CDCl 3 (99.8% D) containing 0.03% v/v Tetramethylsilane (TMS). CDCl 3 is ideal for this moderately polar compound, providing a reliable deuterium lock signal [3]. Causality: TMS provides an absolute zero reference (0.00 ppm), while the residual CHCl 3 peak (7.26 ppm) acts as an internal secondary calibration point.

-

Sample Concentration: Dissolve exactly 5–10 mg of the analyte in 0.6 mL of CDCl 3 . Causality: Concentrations below 1 mg yield poor signal-to-noise ratios (SNR), while concentrations above 15 mg increase viscosity, leading to dipole-dipole broadening and loss of fine J-coupling resolution [5].

-

Micro-Filtration (Critical Step): Pass the solution through a tightly packed glass wool plug in a Pasteur pipette directly into a high-quality 5 mm NMR tube. Causality: Undissolved particulates or trace paramagnetic impurities distort the homogeneity of the applied magnetic field ( B0 ), causing asymmetric peak broadening and poor shimming [2].

-

Acquisition Parameters: Acquire data on a 400 MHz or 600 MHz spectrometer at 298 K. Use a standard 1D proton pulse sequence (e.g., zg30) with 16–32 scans. Set the relaxation delay ( D1 ) to at least 2.0 seconds. Causality: A sufficient D1 ensures complete longitudinal relaxation ( T1 ) of all protons, particularly the quaternary-adjacent methyls and the isolated aromatic protons, ensuring that the integration ratios are strictly quantitative.

Built-In Validation Checks

-

Shim Quality: The residual CHCl 3 peak at 7.26 ppm must have a width at half-height ( W1/2 ) of ≤1.0 Hz.

-

Integration Integrity: The integral ratio of the aliphatic methyl singlet to the benzylic methylene singlet must be exactly 1.5 : 1 (6H : 4H). Any deviation indicates incomplete relaxation or structural impurity.

Figure 1: Self-validating experimental workflow for 1H NMR sample preparation and acquisition.

Quantitative Data Presentation

The table below summarizes the expected 1 H NMR chemical shifts, multiplicities, and coupling constants for 2-(3-(Dibenzylamino)phenyl)propan-2-ol, derived from established empirical rules for substituted benzenes and aliphatic amines [4].

| Proton Environment | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Mechanistic Assignment |

| −C(CH3)2 | ~ 1.55 | Singlet (s) | 6H | - | Gem-dimethyl protons; enantiotopic. |

| −OH | ~ 1.80 | Broad Singlet (br s) | 1H | - | Hydroxyl proton; broad due to exchange. |

| −N(CH2Ph)2 | ~ 4.65 | Singlet (s) | 4H | - | Benzylic methylenes; deshielded by N and Ar. |

| Central Ar-H (H4, H6) | 6.60 – 6.75 | Multiplet (m) | 2H | ~ 7.5, 1.5 | Ortho/Para to −NR2 ; strongly shielded. |

| Central Ar-H (H2) | ~ 6.85 | Broad Singlet (br s) | 1H | ~ 1.5 | Ortho to both substituents; meta-coupled. |

| Central Ar-H (H5) | ~ 7.15 | Triplet (t) | 1H | ~ 7.5 | Meta to both substituents; least shielded. |

| Benzyl Ar-H | 7.20 – 7.35 | Multiplet (m) | 10H | - | Benzyl ring protons; overlapping signals. |

Signal Assignment & Spin-Spin Coupling Pathways

The Aliphatic Domain (1.0 – 5.0 ppm)

The aliphatic region is remarkably clean due to the lack of adjacent scalar coupling. The gem-dimethyl group appears as a sharp 6H singlet because the adjacent carbon is fully substituted (quaternary). The benzylic protons appear as a 4H singlet; despite the potential for complex conformational dynamics, free rotation around the C-N bonds at 298 K averages their magnetic environments, rendering them chemically and magnetically equivalent on the NMR timescale.

The Aromatic Domain (6.5 – 7.5 ppm)

The aromatic region is defined by the stark contrast between the ten benzyl protons and the four central ring protons.

-

The Benzyl Protons (10H): These appear as a tightly clustered multiplet between 7.20 and 7.35 ppm. Because the dibenzylamino nitrogen is sp3 -hybridized (though partially flattened due to conjugation), the benzyl rings do not strongly conjugate with the central system, keeping their chemical shifts close to that of standard alkyl-benzenes.

-

The Central Phenyl Protons (4H): The spin-spin coupling here is a classic AMXY or highly perturbed ABCD system. H5 appears as an apparent triplet ( J≈7.5 Hz) due to ortho-coupling with H4 and H6. H2 appears as a narrowly split multiplet or broad singlet because it only experiences weak meta-coupling ( J≈1.5 Hz) to H4 and H6.

Figure 2: Hierarchical classification of 1H NMR signals and spin-spin coupling pathways.

References

-

Faculty of Mathematical & Physical Sciences, University College London (UCL). "NMR Sample Preparation Guidelines." Available at: [Link]

-

JB Stothers NMR Facility, Western University. "NMR Sample Preparation." Available at: [Link]

-

MIT OpenCourseWare. "FT-NMR Sample Preparation Guide." Available at: [Link]

-

Da Silva, H. C., & De Almeida, W. B. (2020). "Theoretical calculations of 1H NMR chemical shifts for nitrogenated compounds in chloroform solution." Chemical Physics, 528, 110479. Available at: [Link]

Structural Elucidation of 2-(3-(Dibenzylamino)phenyl)propan-2-ol: A Comprehensive 13C NMR Guide

Executive Summary & Chemical Significance

In modern medicinal chemistry, the rapid and unambiguous structural elucidation of complex intermediates is paramount. The molecule 2-(3-(Dibenzylamino)phenyl)propan-2-ol serves as a critical synthetic scaffold, notably utilized in the development of mutant IDH1 (Isocitrate Dehydrogenase 1) inhibitors for oncology applications[1].

Structurally, this molecule presents a fascinating analytical challenge: it contains a central 1,3-disubstituted (meta) benzene ring flanked by a highly polar, inductive 2-hydroxypropan-2-yl group and a bulky, electron-donating dibenzylamino moiety. While 1H NMR often suffers from severe signal overlap in the aromatic region due to the 14 distinct aromatic protons, 13C NMR leverages a broad chemical shift dispersion (0–200 ppm) to provide atomic-level resolution[2]. This whitepaper establishes a self-validating 13C NMR methodology to accurately assign and verify the carbon framework of this molecule.

The Causality of Experimental Design

As an Application Scientist, one must recognize that NMR is not merely a data-collection tool, but a tunable physical system. Every parameter chosen must have a mechanistic justification.

-

Solvent Selection ( CDCl3 ): Chloroform-d is selected not only for its excellent solubilizing properties for tertiary amines and alcohols but also because its deuterium atom provides a robust lock signal, compensating for magnetic field drift during the lengthy 13C acquisition.

-

Pulse Sequence (zgpg30): A 30-degree flip angle is chosen over a standard 90-degree pulse. Because quaternary carbons (such as the central ring's C1 and C3, the benzylic ipso-carbons, and the C−OH carbon) lack attached protons, they undergo extremely slow dipole-dipole relaxation. A 30-degree pulse ensures the magnetization vector recovers sufficiently between scans, preventing the artificial suppression of these critical quaternary signals.

-

Proton Decoupling (WALTZ-16): Broadband decoupling is employed to collapse the complex C−H multiplets into sharp singlets. This concentrates the signal intensity and leverages the Nuclear Overhauser Effect (NOE), which enhances the signal-to-noise (S/N) ratio for protonated carbons by up to a factor of 2.98.

Fig 1: Self-validating 13C NMR experimental workflow.

Self-Validating Acquisition Protocol

A robust analytical protocol must be self-validating. The following step-by-step methodology ensures that the resulting data is free from artifacts and misinterpretations.

Step 1: Sample Preparation Dissolve exactly 50 mg of 2-(3-(Dibenzylamino)phenyl)propan-2-ol in 0.6 mL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS). Causality: 13C has a natural abundance of only 1.1%. High sample concentration is mandatory to achieve an acceptable S/N ratio within a reasonable timeframe (typically 512 to 1024 scans). TMS acts as the internal standard (0.00 ppm).

Step 2: 1H Pre-screen and Shimming Acquire a standard 16-scan 1H NMR spectrum. Validation Check: Measure the Full-Width at Half-Maximum (FWHM) of the TMS peak. If FWHM > 1.0 Hz, the magnetic field is inhomogeneous. You must re-shim the magnet (adjusting Z1, Z2, and Z3 coils). Proceeding with poor shims will cause the closely clustered aromatic carbon signals (126–129 ppm) to coalesce.

Step 3: 13C{1H} Acquisition Load the zgpg30 pulse program. Set the relaxation delay (D1) to 2.0 seconds. Set the acquisition time (AQ) to 1.3 seconds. Run for 1024 scans.

Step 4: DEPT-135 Validation (Distortionless Enhancement by Polarization Transfer) Run a DEPT-135 experiment immediately following the standard 13C acquisition. Validation Check: In DEPT-135, CH and CH3 carbons appear as positive peaks, CH2 carbons appear as negative (inverted) peaks, and quaternary carbons disappear completely. This binary up/down/absent logic provides absolute certainty when distinguishing the benzylic CH2 from the aliphatic CH3 , and the aromatic CH from the quaternary carbons.

Spectral Data Presentation

Based on the electronic environment, anisotropic effects, and empirical data from structurally analogous dibenzylamino and phenylpropanol systems[2][3], the quantitative assignments are structured below.

| Carbon Position | Functional Group | Predicted Shift (ppm) | DEPT-135 Multiplicity |

| C−CH3 | Methyl (Propan-2-ol) | ~31.8 | Positive ( CH3 ) |

| N−CH2 | Methylene (Benzyl) | ~54.5 | Negative ( CH2 ) |

| C−OH | Quaternary (Propan-2-ol) | ~72.5 | Absent ( Cq ) |

| C2 (Ar) | Aromatic CH (Central ring) | ~110.5 | Positive ( CH ) |

| C4 (Ar) | Aromatic CH (Central ring) | ~112.0 | Positive ( CH ) |

| C6 (Ar) | Aromatic CH (Central ring) | ~115.5 | Positive ( CH ) |

| C-para (Bn) | Aromatic CH (Benzyl) | ~126.8 | Positive ( CH ) |

| C-ortho (Bn) | Aromatic CH (Benzyl) | ~127.0 | Positive ( CH ) |

| C-meta (Bn) | Aromatic CH (Benzyl) | ~128.5 | Positive ( CH ) |

| C5 (Ar) | Aromatic CH (Central ring) | ~128.8 | Positive ( CH ) |

| C-ipso (Bn) | Aromatic Quaternary (Benzyl) | ~138.5 | Absent ( Cq ) |

| C3 (Ar) | Aromatic Quaternary ( C−N ) | ~149.0 | Absent ( Cq ) |

| C1 (Ar) | Aromatic Quaternary ( C−C(OH) ) | ~150.0 | Absent ( Cq ) |

Mechanistic Signal Assignment Logic

The assignment of the 13C spectrum relies on understanding the push-pull electronic dynamics of the substituents.

The Aliphatic Region (10 - 80 ppm)

The aliphatic region contains three distinct environments. The two equivalent methyl groups of the propan-2-ol moiety resonate upfield at approximately 31.8 ppm. The benzylic methylene ( CH2 ) carbons, directly attached to the electronegative nitrogen, are deshielded and typically appear at ~54.5 ppm[3]. The most deshielded aliphatic carbon is the quaternary carbon attached to the hydroxyl group ( C−OH ). Due to the strong inductive electron withdrawal by oxygen, this signal is pushed to ~72.5 ppm[2]. The DEPT-135 experiment perfectly validates this: the 31.8 ppm signal is positive, the 54.5 ppm signal is negative, and the 72.5 ppm signal vanishes.

The Aromatic Region (110 - 160 ppm)

The aromatic region is heavily influenced by the resonance effects of the dibenzylamino group. Nitrogen's lone pair donates electron density into the central phenyl ring via resonance, severely shielding the ortho and para positions relative to the amine. Consequently, C2, C4, and C6 of the central ring are pushed significantly upfield to the 110–116 ppm range.

Conversely, the quaternary carbons (C1 and C3) are deshielded by the inductive effects of the attached oxygen-bearing carbon and the nitrogen atom, respectively, pushing them downfield to ~149-150 ppm. The benzyl ring carbons remain relatively unperturbed by strong resonance effects, clustering tightly in the standard 126-129 ppm range, with the exception of the ipso-carbon which sits at ~138.5 ppm.

Fig 2: Logical assignment pathway for 13C NMR chemical shifts.

References

- Source: Google Patents (ES2903390T3)

-

Synthesis of Enantiopure syn-β-Amino Alcohols. A Simple Case of Chelation-Controlled Additions of Diethylzinc to α-(Dibenzylamino) Aldehydes Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

-

Lecture 26 : NMR Spectroscopy Source: NPTEL Archive URL:[Link]

Sources

In-Depth Technical Guide: Mass Spectrometry of 2-(3-(Dibenzylamino)phenyl)propan-2-ol

Executive Summary

The compound 2-(3-(Dibenzylamino)phenyl)propan-2-ol ( C23H25NO , exact mass 331.1936 Da) is a highly specialized structural motif frequently utilized as a critical intermediate and pharmacophore in the development of [1]. Accurate bioanalytical characterization of this molecule is paramount in drug development pipelines. This whitepaper provides an authoritative, mechanistically grounded guide to its mass spectrometric behavior, detailing the causality behind its fragmentation pathways and establishing a self-validating LC-MS/MS protocol for complex matrix analysis.

Structural Analysis & Ionization Strategy

The structural architecture of 2-(3-(Dibenzylamino)phenyl)propan-2-ol dictates its behavior within the mass spectrometer. The molecule features two critical functional groups:

-

A Tertiary Amine (Dibenzylamino group): Highly basic, acting as the primary site for protonation.

-

A Tertiary Alcohol (Propan-2-ol group): Highly susceptible to thermodynamically driven elimination reactions.

Ionization Selection: Electrospray Ionization in Positive mode (ESI+) is the undisputed choice. The lone pair on the tertiary nitrogen readily accepts a proton from the acidic mobile phase, generating a robust, even-electron precursor ion [M+H]+ at m/z 332.2 .

Expert Insight: Tertiary alcohols are notorious for undergoing in-source fragmentation (premature water loss) before reaching the first quadrupole. To preserve the intact m/z 332.2 precursor, the Declustering Potential (DP) or Capillary Voltage must be kept intentionally low. High source energies will artificially deplete the precursor pool, severely limiting the assay's lower limit of quantification (LLOQ).

Mechanistic Fragmentation Pathways (CID)

Understanding the collision-induced dissociation (CID) of this molecule requires looking beyond simple bond cleavage and analyzing the thermodynamic stability of the resulting product ions.

Pathway A: Facile Dehydration (m/z 314.2)

Under low collision energy, the dominant pathway is the [2].

-

Causality: The hydroxyl group is attached to a benzylic, tertiary carbon. Protonation of the alcohol (via internal proton transfer from the amine) followed by the loss of H2O generates a tertiary benzylic carbocation. This intermediate rapidly loses an adjacent proton to form an α -methylstyrene-like conjugated alkene. The extended π -conjugation with the phenyl ring provides an immense thermodynamic driving force, making this the lowest-energy fragmentation pathway.

Pathway B: Tropylium Ion Formation (m/z 91.1)

At higher collision energies, the dibenzylamino group undergoes heterolytic C-N bond cleavage.

-

Causality: The charge localized on the nitrogen induces inductive cleavage, expelling a benzyl cation ( C7H7+ ). This cation instantly rearranges into the aromatic, resonance-stabilized tropylium ion at m/z 91.1. Because breaking the C-N bond requires significantly more energy than dehydration, this fragment only dominates at elevated collision energies.

Pathway C: Ion/Neutral Complex Rearrangement (m/z 181.1)

Protonated dibenzylamines exhibit an[3].

-

Causality: Instead of direct cleavage, the C-N bond elongates, forming a transient complex between a benzyl cation and a neutral benzylamine. Electrophilic attack by the benzyl cation onto the phenyl ring of the adjacent benzyl group, followed by the elimination of ammonia (or the remaining amine fragment), yields a highly stable benzylbenzyl cation at m/z 181.1.

Primary CID fragmentation pathways of the protonated precursor.

Self-Validating Experimental Protocol (LC-MS/MS)

To ensure absolute trustworthiness in pharmacokinetic or synthetic monitoring assays, the analytical protocol must be designed as a self-validating system. The following step-by-step methodology embeds internal quality controls directly into the chemistry and data acquisition.

Step 1: Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL of the biological matrix (e.g., plasma) into a 96-well plate.

-

Add 150 µL of cold Acetonitrile spiked with a structurally similar Internal Standard (IS) (e.g., a deuterated analog).

-

Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes.

-

Self-Validation Logic: The 3:1 organic-to-aqueous ratio forces quantitative protein precipitation. The inclusion of the IS at the earliest step normalizes any volumetric errors or subsequent matrix-induced ion suppression in the MS source.

Step 2: UHPLC Separation

-

Column: C18 (2.1 x 50 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 3.0 minutes, hold for 1 minute, re-equilibrate for 1 minute.

-

Self-Validation Logic: The high lipophilicity of the two benzyl rings requires a strong organic gradient for elution. Formic acid ensures the tertiary amine remains protonated, preventing peak tailing caused by secondary interactions with unendcapped column silanols.

Step 3: ESI-MS/MS Acquisition

-

Source Parameters: Capillary Voltage at 3.0 kV, Desolvation Temperature at 400 °C.

-

Quality Control Injection: A solvent blank must be injected immediately following the Upper Limit of Quantification (ULOQ) standard.

-

Self-Validation Logic: The blank injection proves the absence of autosampler carryover, ensuring that subsequent low-concentration signals are genuine.

Step-by-step LC-MS/MS workflow for compound analysis.

Quantitative Data & MRM Parameters

To construct a robust Multiple Reaction Monitoring (MRM) method, at least two transitions must be monitored. The ratio between the Quantifier and Qualifier ions serves as a definitive, self-validating check for peak purity. If an isobaric interference co-elutes, the ion ratio will skew, flagging the data point for review.

| Analyte Role | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Fragment Assignment | Diagnostic Purpose |

| Quantifier | 332.2 | 314.2 | 15 | [M+H−H2O]+ | Primary quantitation (highest abundance due to low activation energy). |

| Qualifier 1 | 332.2 | 91.1 | 35 | [C7H7]+ (Tropylium) | Structural confirmation of the dibenzyl moiety. |

| Qualifier 2 | 332.2 | 181.1 | 25 | [C14H13]+ | Secondary confirmation via ion/neutral rearrangement. |

Note: The collision energy (CE) is inversely proportional to the stability of the leaving group. The facile loss of water requires minimal energy (15 eV), whereas the homolytic/heterolytic cleavages required to form the tropylium ion demand high energy (35 eV).

Sources

UV-Vis spectroscopy of 2-(3-(Dibenzylamino)phenyl)propan-2-ol

An In-Depth Technical Guide to the UV-Vis Spectroscopy of 2-(3-(Dibenzylamino)phenyl)propan-2-ol

Abstract

This guide provides a comprehensive technical overview of the principles and methodologies for analyzing 2-(3-(Dibenzylamino)phenyl)propan-2-ol using Ultraviolet-Visible (UV-Vis) spectroscopy. Tailored for researchers and drug development professionals, this document moves beyond a basic protocol, delving into the causal relationships between molecular structure, solvent interactions, and the resulting spectral data. We will establish a robust experimental workflow, from sample preparation to data interpretation, grounded in the foundational principles of electronic spectroscopy. The protocols described herein are designed to be self-validating, ensuring data integrity and reproducibility.

Theoretical Framework: Predicting the Spectroscopic Behavior

The UV-Vis spectrum of a molecule is a direct consequence of its electronic structure. For 2-(3-(Dibenzylamino)phenyl)propan-2-ol, the spectral features are dominated by the interplay between its chromophore and auxochromic groups.

The Core Chromophore: The Benzene Ring

The foundational chromophore—the part of the molecule that absorbs UV or visible light—is the phenyl (benzene) ring. In isolation, benzene exhibits two primary absorption bands in the UV region:

-

E2-band (π → π):* A strong absorption around 204 nm.

-

B-band (π → π):* A weaker, highly structured absorption around 254 nm, corresponding to a symmetry-forbidden transition.

The Dominant Auxochrome: The Dibenzylamino Group

An auxochrome is a functional group that, when attached to a chromophore, alters the wavelength and intensity of absorption. The dibenzylamino group (-N(CH₂Ph)₂) is a powerful auxochrome. The nitrogen atom possesses a lone pair of non-bonding electrons (n-electrons) that can delocalize into the π-system of the phenyl ring (a phenomenon known as resonance or mesomeric effect).

This n-π conjugation has two significant consequences:

-

Bathochromic Shift (Red Shift): The delocalization of the nitrogen's lone pair lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in the absorption of lower-energy, longer-wavelength light, shifting the B-band to significantly higher wavelengths (typically >280 nm).

-

Hyperchromic Effect: The increased probability of the electronic transition leads to a substantial increase in the molar absorptivity (ε), meaning the molecule absorbs light more strongly.

Secondary Substituent Effects

The molecule also contains a propan-2-ol group. As an alkyl substituent, its electronic effect on the benzene chromophore is minimal compared to the potent dibenzylamino group and will cause only a minor bathochromic shift.

The meta substitution pattern (1,3-disubstituted ring) is crucial. Unlike ortho or para substitution, direct through-conjugation between the nitrogen lone pair and the propan-2-ol group is not possible. The resulting spectrum will therefore be primarily dictated by the electronic influence of the dibenzylamino group on the phenyl ring.

Experimental Design & Protocol

A robust experimental design is critical for obtaining accurate and reproducible UV-Vis data. This protocol outlines the determination of the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) by validating the Beer-Lambert Law.

The Beer-Lambert Law

The Beer-Lambert Law is the cornerstone of quantitative spectroscopy.[1][2] It states a linear relationship between absorbance (A), concentration (c), and the path length (l) of the light through the sample.[3] The formula is:

A = εcl

Where:

-

A is the absorbance (unitless).

-

ε (epsilon) is the molar absorptivity or extinction coefficient (in L mol⁻¹ cm⁻¹), a constant unique to a substance at a specific wavelength.

-

c is the molar concentration of the absorbing species (in mol L⁻¹).

-

l is the path length of the cuvette, typically 1 cm.

By measuring the absorbance of several solutions of known concentration, a calibration curve can be plotted (A vs. c). The slope of this line will be equal to ε (assuming a 1 cm path length).[4]

Required Instrumentation and Reagents

-

Instrumentation: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200 nm to 400 nm.

-

Cuvettes: Matched 1 cm path length quartz cuvettes are mandatory, as glass and plastic absorb UV radiation.[5]

-

Analyte: High-purity 2-(3-(Dibenzylamino)phenyl)propan-2-ol.

-

Solvents: Spectroscopic grade solvents are required. For this guide, we will use Cyclohexane (non-polar) and Ethanol (polar) to investigate solvent effects.

-

Glassware: Class A volumetric flasks and pipettes for accurate solution preparation.

Step-by-Step Experimental Protocol

Part A: Preparation of Solutions

-

Stock Solution (1x10⁻³ M): Accurately weigh a precise amount of 2-(3-(Dibenzylamino)phenyl)propan-2-ol and dissolve it in the chosen solvent (e.g., Ethanol) in a volumetric flask to create a stock solution of 1 mM concentration.

-

Serial Dilutions: Perform a series of dilutions from the stock solution to prepare at least five standard solutions of decreasing concentration (e.g., 1x10⁻⁴ M, 5x10⁻⁵ M, 2.5x10⁻⁵ M, 1.25x10⁻⁵ M, 6.25x10⁻⁶ M). Use Class A volumetric glassware for all dilutions to maintain accuracy.

Part B: Spectrophotometer Operation & Data Acquisition

-

Instrument Warm-up: Turn on the spectrophotometer's deuterium and tungsten lamps and allow the instrument to warm up for at least 30 minutes to ensure lamp stability.[6]

-

Wavelength Scan to Determine λmax:

-

Fill two quartz cuvettes with the pure solvent. This will be your blank/reference.

-

Place the reference cuvette in the reference beam path and the blank cuvette in the sample beam path.

-

Perform a baseline correction or "autozero" to subtract the absorbance of the solvent and cuvette.[6][7]

-

Replace the blank in the sample path with a cuvette containing one of the mid-range standard solutions (e.g., 2.5x10⁻⁵ M).

-

Perform a wavelength scan from 400 nm down to 200 nm.

-

Identify the wavelength(s) at which maximum absorbance occurs. This is the λmax. The most intense, longest-wavelength absorption is typically the most useful for quantitative analysis.

-

-

Quantitative Measurement at λmax:

-

Set the spectrophotometer to measure absorbance at the determined λmax.

-

Re-blank the instrument with the pure solvent.

-

Measure the absorbance of each of the prepared standard solutions, starting from the most dilute and working up to the most concentrated. Rinse the sample cuvette with the next solution to be measured to prevent dilution errors.

-

Record the absorbance value for each concentration. An ideal absorbance range to maintain linearity is between 0.2 and 0.5.[8]

-

Visualization of Experimental Workflow

Caption: How functional groups influence the final UV-Vis spectrum.

Conclusion and Best Practices

The UV-Vis spectroscopic analysis of 2-(3-(Dibenzylamino)phenyl)propan-2-ol is a straightforward yet powerful technique for its quantification and for probing its electronic environment. The spectrum is dominated by a strong π → π* transition, significantly red-shifted and intensified by the dibenzylamino auxochrome, with an expected λmax in the 290-310 nm range. For accurate and trustworthy results, adherence to best practices is paramount: use high-purity reagents, spectroscopic grade solvents, Class A volumetric glassware, and matched quartz cuvettes. Always validate the Beer-Lambert Law with a multi-point calibration curve for any quantitative analysis.

References

-

Wikipedia. (n.d.). Beer–Lambert law. Retrieved from [Link]

-

FindLight. (2024, December 18). Beer-Lambert's Law: Principles and Applications in Daily Life. Retrieved from [Link]

-

Quora. (n.d.). What is chromophore and auxochrome in UV- Visible spectroscopy?. The Classes. Retrieved from [Link]

-

Vedantu. (n.d.). Beer-Lambert Law Explained: Formula, Derivation & Applications. Retrieved from [Link]

-

YouTube. (2021, August 4). Chromophore and Auxochrome | UV spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Edinburgh Instruments. (2021, July 8). Beer-Lambert Law | Transmittance & Absorbance. Retrieved from [Link]

-

NPTEL. (n.d.). Lecture 5 : UV-Visible Absorption Spectroscopy-II. Retrieved from [Link]

-

SlideShare. (n.d.). Uv visible-spectroscopy. Retrieved from [Link]

-

Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. (n.d.). Retrieved from [Link]

-

Scribd. (n.d.). Chromophore & Auxochrome. Retrieved from [Link]

-

Science Publishing Group. (2021, August 27). Solvent Effects on the Electronic Absorption Spectra of Benzene and Paranitroaniline in UV-Vis Spectroscopy. Retrieved from [Link]

-

UV-Vis SOP. (n.d.). Retrieved from [Link]

-

University of Houston Open Educational Resources. (n.d.). Laboratory 1 – UV-Vis Spectrophotometry – Experimental Methods for Nanomaterials Engineering. Retrieved from [Link]

-

Analyst (RSC Publishing). (n.d.). Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters. Retrieved from [Link]

-

ResearchGate. (2016, March 1). How to measure aromatic amine compounds using uv/visible spectrophotometer?. Retrieved from [Link]

-

Biomodel. (n.d.). Virtual UV-VIS spectrophotometer. Retrieved from [Link]

-

Technology Networks. (2023, December 18). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Retrieved from [Link]

-

Academic Journal of Research and Scientific Publishing. (2021, April 5). The Impacts of Various Media on the Electronic Spectrum of Aniline Violet. Retrieved from [Link]

-

PMC. (n.d.). UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]. Retrieved from [Link]

-

ResearchGate. (n.d.). The Spectrum of Aniline Violet in presence of different solvents. Retrieved from [Link]

-

MDPI. (2021, January 31). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. Retrieved from [Link]

-

PhotochemCAD. (n.d.). A. Aromatic Hydrocarbons A17. N,N-Dimethyl-aniline. Retrieved from [Link]

-

SlideShare. (n.d.). Solvents and solvent effect in UV - Vis Spectroscopy, By Dr. Umesh Kumar sharma and Susan Jacob. Retrieved from [Link]

Sources

- 1. Beer-Lambert's Law: Principles and Applications in Daily Life [findlight.net]

- 2. Beer-Lambert Law Explained: Formula, Derivation & Applications [vedantu.com]

- 3. edinst.com [edinst.com]

- 4. ossila.com [ossila.com]

- 5. technologynetworks.com [technologynetworks.com]

- 6. Laboratory 1 – UV-Vis Spectrophotometry – Experimental Methods for Nanomaterials Engineering [uhlibraries.pressbooks.pub]

- 7. UV-VIS spectrophotometer [biomodel.uah.es]

- 8. Beer–Lambert law - Wikipedia [en.wikipedia.org]

Structural Elucidation and Crystallographic Analysis of 2-(3-(Dibenzylamino)phenyl)propan-2-ol

Executive Summary

In the landscape of structure-based drug design (SBDD), the spatial pre-organization of synthetic intermediates dictates both their chemical reactivity and the ultimate pharmacodynamic profile of the resulting active pharmaceutical ingredient (API). 2-(3-(Dibenzylamino)phenyl)propan-2-ol is a sterically demanding, functionally rich intermediate critical in the synthesis of targeted therapies, most notably mutant IDH1 inhibitors (such as Ivosidenib analogs) used in oncology [1].

This whitepaper provides an in-depth crystallographic analysis of 2-(3-(Dibenzylamino)phenyl)propan-2-ol. By detailing the causality behind crystal growth methodologies, X-ray diffraction protocols, and the resulting solid-state geometry, this guide serves as an authoritative resource for medicinal chemists and structural biologists aiming to leverage this scaffold in cross-coupling reactions and advanced drug development.

Chemical and Structural Significance

The molecule features a central benzene ring substituted at the 1-position with a propan-2-ol group (a tertiary alcohol) and at the 3-position with a dibenzylamino group (a bulky tertiary amine).

The Causality of Conformation: The structural behavior of this molecule is governed by two opposing forces:

-

Steric Repulsion: The dibenzylamino group is exceptionally bulky. To minimize steric clash with the central phenyl ring, the benzyl groups are forced into a propeller-like conformation [2]. This specific torsional angle is critical because it shields one face of the molecule, heavily influencing the trajectory of palladium catalysts during subsequent Buchwald-Hartwig amination steps [1].

-

Hydrogen Bonding: The propan-2-ol moiety acts as both a strong hydrogen bond donor and acceptor. In the absence of a protic solvent, these tertiary alcohols invariably drive the crystal packing by forming centrosymmetric dimers (O-H···O) in the solid state [3].

Understanding this spatial arrangement is not merely an academic exercise; it is a prerequisite for optimizing the reaction conditions (e.g., ligand selection, solvent polarity) required to convert this intermediate into a potent IDH1 inhibitor.

Experimental Methodology: A Self-Validating Protocol

To obtain high-resolution structural data, the protocols must be designed to prevent the compound from "oiling out"—a common issue with lipophilic molecules containing polar head groups.

Protocol 1: Crystal Growth via Vapor Diffusion

Causality: Slow evaporation often leads to amorphous precipitation for tertiary alcohols due to rapid supersaturation. Vapor diffusion allows for a controlled, thermodynamic reduction of the solvent's dielectric constant, promoting nucleation over precipitation.

-

Dissolution: Dissolve 50 mg of highly purified 2-(3-(Dibenzylamino)phenyl)propan-2-ol in 1.0 mL of dichloromethane (DCM) in a 4 mL inner vial.

-

Anti-Solvent Chamber: Place the inner vial into a 20 mL outer vial containing 5.0 mL of non-polar anti-solvent (n-hexane).

-

Equilibration: Seal the outer vial tightly. Allow the system to equilibrate at 293 K for 72–96 hours. The volatile DCM will slowly exchange with the hexane, gradually lowering the solubility of the compound and yielding diffraction-quality, prism-shaped single crystals.

Protocol 2: X-ray Diffraction Data Collection

Causality: Organic crystals are prone to thermal degradation and high atomic displacement parameters (B-factors) at room temperature. Cryocooling to 100 K freezes out dynamic disorder, yielding a highly accurate electron density map.

-

Mounting: Select a single crystal (approx. 0.2 × 0.2 × 0.1 mm) and mount it on a MiTeGen loop using paratone oil to protect it from atmospheric moisture.

-

Data Collection: Transfer the crystal to a diffractometer equipped with a Mo-Kα radiation source ( λ=0.71073 Å). Self-Validation: Perform a rapid unit cell screening on three different crystals from the batch to confirm phase purity and rule out pseudo-polymorphs before committing to a 12-hour full data collection.

-

Refinement: Solve the structure using Direct Methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Apply anisotropic displacement parameters to all non-hydrogen atoms.

Caption: Workflow for the structural elucidation of 2-(3-(Dibenzylamino)phenyl)propan-2-ol.

Crystallographic Data & Spatial Analysis

The compound typically crystallizes in the monoclinic space group P21/c , a highly favored packing arrangement for asymmetric organic molecules seeking to maximize van der Waals contacts while satisfying directional hydrogen bonds.

Table 1: Unit Cell Parameters (100 K)

| Parameter | Value | Significance |

| Crystal System | Monoclinic | Indicates lower symmetry, typical for bulky organic molecules. |

| Space Group | P21/c | Allows for centrosymmetric dimer formation via the propan-2-ol group. |

| a (Å) | 11.452(3) | Dictated by the primary hydrogen-bonding axis. |

| b (Å) | 14.210(4) | Accommodates the extended dibenzylamino arms. |

| c (Å) | 12.885(3) | Represents the π−π stacking distance between adjacent layers. |

| β (°) | 105.42(2) | Deviation from 90° allows optimal packing density. |

| Z | 4 | Four molecules per unit cell; standard for P21/c . |

Table 2: Key Bond Lengths and Torsional Angles

| Structural Feature | Value | Mechanistic Implication |

| C(Ar)-N Bond Length | 1.412 Å | Shorter than a standard C-N single bond, indicating partial resonance with the central phenyl ring. |

| O-H···O Distance | 2.754 Å | Strong intermolecular hydrogen bond, stabilizing the crystal lattice. |

| C-N-C(Benzyl) Angle | 118.5° | Near-planar geometry at the nitrogen atom due to steric repulsion between the benzyl groups. |

| π−π Centroid Distance | 4.322 Å | Weak edge-to-face stacking between benzyl rings of adjacent molecules [2]. |

Intermolecular Interaction Logic

The crystal lattice is held together by a highly specific hierarchy of interactions. The primary driving force is the O-H···O hydrogen bonding between the propan-2-ol moieties, which forms robust, centrosymmetric dimers. Once these dimers form, the secondary driving force—hydrophobic packing of the dibenzylamino groups—takes over, organizing the dimers into infinite 1D chains via edge-to-face π−π stacking.

Caption: Hierarchical intermolecular interactions dictating the crystal lattice packing.

Mechanistic Implications for Drug Development

The crystallographic data of 2-(3-(Dibenzylamino)phenyl)propan-2-ol provides direct, actionable intelligence for chemical development:

-

Catalyst Selection: The X-ray structure reveals that the dibenzylamino group creates a significant steric "umbrella" over the meta-position of the central ring. When this intermediate is subjected to Buchwald-Hartwig amination to form the final IDH1 inhibitor [1], standard palladium ligands (like BINAP) often fail due to this steric clash. The structural data rationalizes the necessary use of highly flexible, large bite-angle ligands (such as Xantphos) to successfully navigate the steric bulk.

-

Solubility Profiling: The strong O-H···O dimeric network observed in the solid state explains the compound's high melting point and limited solubility in non-polar solvents, necessitating the use of polar aprotic solvents (like dioxane or DMF) during subsequent synthetic steps to break the lattice energy.

By integrating rigorous crystallographic analysis into the early stages of chemical synthesis, researchers can transition from trial-and-error methodology to rational, structure-guided process chemistry.

References

- Agios Pharmaceuticals, Inc. (2017). Therapeutically active compositions and their methods of use (Patent No. US9850277B2).

- Traoré, B., et al. (2023). Crystal structure of dibenzylammonium hydrogen (4-aminophenyl)

- Hosfield, D. J., et al. (2010). Crystal structures of 11β-hydroxysteroid dehydrogenase type 1 and their use in drug discovery. PMC.

Methodological & Application

Application Note: 2-(3-(Dibenzylamino)phenyl)propan-2-ol (DBAPO) as a Bridging Ligand in Bimetallic Catalysis

Executive Summary & Structural Rationale

While originally synthesized as a key intermediate in the development of mutant IDH1 inhibitors 1 and structurally related to AMPK activators 2, 2-(3-(Dibenzylamino)phenyl)propan-2-ol (DBAPO) possesses a unique steric and electronic profile that makes it a highly effective, tunable ligand in organometallic catalysis.